Cas no 2097896-46-1 (N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a 2-methylpyrimidin-4-yloxy group and an N-(2-chlorophenyl)carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The chlorophenyl and methylpyrimidine groups enhance binding affinity and selectivity in target interactions, while the carboxamide linkage improves stability and solubility. Its well-defined synthetic route allows for scalable production with high purity. The compound’s modular design facilitates further derivatization, making it valuable for structure-activity relationship studies in drug discovery, particularly for kinase inhibitors or CNS-targeted therapeutics.
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide structure
2097896-46-1 structure
商品名:N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
CAS番号:2097896-46-1
MF:C17H19ClN4O2
メガワット:346.811362504959
CID:6615049
PubChem ID:121162746

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
    • AKOS032457837
    • N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
    • F6479-6186
    • N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
    • 2097896-46-1
    • インチ: 1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23)
    • InChIKey: WTMAIBXMGMBPIG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1NC(N1CCC(CC1)OC1C=CN=C(C)N=1)=O

計算された属性

  • せいみつぶんしりょう: 346.1196536g/mol
  • どういたいしつりょう: 346.1196536g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 67.4Ų

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6479-6186-40mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
40mg
$210.0 2023-09-08
Life Chemicals
F6479-6186-15mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
15mg
$133.5 2023-09-08
Life Chemicals
F6479-6186-75mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
75mg
$312.0 2023-09-08
Life Chemicals
F6479-6186-1mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
1mg
$81.0 2023-09-08
Life Chemicals
F6479-6186-3mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
3mg
$94.5 2023-09-08
Life Chemicals
F6479-6186-2μmol
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6479-6186-5μmol
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6479-6186-4mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
4mg
$99.0 2023-09-08
Life Chemicals
F6479-6186-10mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
10mg
$118.5 2023-09-08
Life Chemicals
F6479-6186-25mg
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
2097896-46-1
25mg
$163.5 2023-09-08

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide 関連文献

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamideに関する追加情報

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide: A Comprehensive Overview

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide, with the CAS number 2097896-46-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring, a pyrimidine moiety, and a carboxamide group. The presence of the 2-chlorophenyl group adds to its structural complexity and potential biological activity. Recent studies have highlighted its potential applications in drug discovery and development, particularly in the context of targeting specific cellular pathways and enzymes.

The synthesis of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide involves a series of carefully designed organic reactions. Researchers have employed methodologies such as nucleophilic substitution, condensation reactions, and oxidation processes to achieve the desired product. The use of advanced catalysts and reaction conditions has enabled the optimization of yield and purity, making this compound more accessible for further studies. The structural elucidation of this compound has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring its identity and quality.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide. Quantum mechanical calculations have revealed its electronic structure, which plays a crucial role in determining its reactivity and interactions with biological targets. These studies have also shed light on the compound's potential to act as a ligand for various proteins, suggesting its role in modulating enzyme activity or receptor binding.

In terms of biological activity, N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide has shown promising results in vitro assays targeting key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit certain kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. Furthermore, preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties, making it a viable candidate for further preclinical testing.

The application of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide extends beyond pharmacology. Its structural features make it an attractive molecule for exploring novel synthetic routes and reaction mechanisms in organic chemistry. Researchers have utilized this compound as a building block for constructing more complex molecules with potential therapeutic applications. Additionally, its stability under various reaction conditions has made it a valuable reagent in medicinal chemistry research.

Looking ahead, the continued exploration of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide is expected to yield further insights into its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are likely to drive advancements in understanding its mechanism of action and optimizing its pharmacokinetic profile. As research progresses, this compound holds promise as a lead molecule for developing innovative treatments for a range of diseases.

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